7-bromopyrido[3,2-d]pyrimidin-4(3H)-one
Overview
Description
7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that features a bromine atom attached to a pyrido[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one typically involves the bromination of pyrido[3,2-d]pyrimidin-4(3H)-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and brominating agent, to achieve high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve the use of a base like potassium carbonate (K2CO3) and a polar aprotic solvent such as dimethylformamide (DMF).
Oxidation/Reduction: Specific reagents and conditions for oxidation and reduction reactions would depend on the desired transformation and the functional groups present on the molecule.
Major Products
The major products of substitution reactions would be derivatives of this compound where the bromine atom is replaced by the nucleophile. For example, reaction with an amine would yield an amino derivative.
Scientific Research Applications
Chemistry
In chemistry, 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one is used as a building block for the synthesis of more complex molecules. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biology and Medicine
Its structure suggests it could interact with biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound could be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-bromopyrido[3,2-d]pyrimidin-4(3H)-one would depend on its specific application. In medicinal chemistry, it could act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromopyrido[3,2-d]pyrimidin-4-amine
- 7-Bromopyrido[3,2-d]pyrimidin-4-ol
- 4-Chloropyrido[3,2-d]pyrimidine
Uniqueness
7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern and the presence of a bromine atom, which makes it a valuable intermediate for further chemical modifications. Its structure allows for diverse functionalization, making it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
7-bromo-3H-pyrido[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O/c8-4-1-5-6(9-2-4)7(12)11-3-10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGLZIMDUQCALAS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1N=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201280623 | |
Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
573675-29-3 | |
Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=573675-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromopyrido[3,2-d]pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201280623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-bromo-3H,4H-pyrido[3,2-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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